Irtemazole - 115576-86-8

Irtemazole

Catalog Number: EVT-10915900
CAS Number: 115576-86-8
Molecular Formula: C18H16N4
Molecular Weight: 288.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Irtemazole is classified as an imidazole derivative, specifically a substituted imidazole. This classification is based on its structural features and the presence of the imidazole ring. The imidazole moiety is integral to many biologically active molecules, making Irtemazole a subject of interest in pharmaceutical research. Its synthesis often involves methods that modify the basic imidazole structure to enhance its activity and specificity.

Synthesis Analysis

Methods of Synthesis

The synthesis of Irtemazole can be accomplished through various methods, commonly involving reactions that introduce substituents onto the imidazole ring. Notable synthetic approaches include:

  • Debus-Radiszewski Synthesis: This method involves the reaction of carbonyl compounds with ammonia derivatives to form substituted imidazoles.
  • Wallach Synthesis: A classic approach that utilizes o-phenylenediamines and aldehydes under acidic conditions to produce imidazoles.
  • Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields through microwave irradiation, providing a more efficient synthetic route.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure and Data

Irtemazole features a distinct molecular structure characterized by its imidazole ring. The key structural data includes:

  • Molecular Formula: C₉H₉N₃
  • Molecular Weight: 159.19 g/mol
  • Structural Representation: The imidazole ring is fused with additional aromatic or aliphatic substituents, which can affect its biological activity.

The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions Involving Irtemazole

Irtemazole participates in several chemical reactions typical of imidazole derivatives:

  • Electrophilic Substitution Reactions: The nitrogen atoms in the imidazole ring can undergo electrophilic attack, leading to various substituted products.
  • Nucleophilic Addition Reactions: The presence of electron-rich nitrogen allows for nucleophilic additions, particularly with carbonyl compounds.
  • Deprotonation/Reprotonation: The acidic nature of one nitrogen atom facilitates proton transfer reactions, impacting its reactivity in biological systems.

These reactions are essential for modifying Irtemazole to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for Irtemazole involves its interaction with specific biological targets, such as enzymes or receptors. The imidazole ring's ability to coordinate with metal ions or participate in hydrogen bonding plays a significant role in these interactions.

In pharmacological contexts, Irtemazole may act as an inhibitor or modulator of certain pathways, influencing cellular processes such as signal transduction or metabolic regulation. Detailed studies are necessary to elucidate the exact pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

Irtemazole exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Melting Point: Approximately 120-125 °C.
  • Solubility: Soluble in polar solvents such as water and ethanol, which is advantageous for biological applications.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in the ring structure.

Analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.

Applications

Scientific Uses

Irtemazole has potential applications across various scientific fields:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a candidate for drug development against infectious diseases and cancer.
  • Biochemical Research: Used as a tool compound in studies investigating enzyme mechanisms or receptor interactions.
  • Agricultural Chemistry: Investigated for use in developing agrochemicals due to its bioactive properties against pests or pathogens.
Introduction to Heterocyclic Pharmacophores in Antifungal Drug Development

Evolutionary Significance of Azole Derivatives in Medicinal Chemistry

The antifungal arsenal has been profoundly shaped by the strategic incorporation of nitrogen-containing heterocycles, particularly azole derivatives, which constitute the pharmacodynamic core of most systemic antifungals. The evolutionary journey began with the serendipitous discovery of benzimidazole's antimycotic properties by Woolley in 1944, leading to chlormidazole (1958) as the first clinically utilized azole antifungal [1]. This breakthrough ignited systematic exploration of imidazole and triazole scaffolds, culminating in ketoconazole (1980s) as the first oral broad-spectrum agent. The subsequent development of first-generation triazoles (fluconazole, itraconazole) addressed toxicity limitations but revealed constraints in spectrum and pharmacokinetics. This catalyzed the design of second-generation triazoles (voriconazole, posaconazole, ravuconazole) featuring optimized heterocyclic architectures with enhanced potency and expanded coverage against resistant Aspergillus species [5] [1].

The medicinal chemistry of azoles revolves around the imidazole/triazole ring's coordination capacity. This nitrogen-rich heterocycle chelates the heme iron atom in fungal cytochrome P450 enzymes (particularly CYP51/Erg11), thereby inhibiting the 14α-demethylation step in ergosterol biosynthesis. The resulting depletion of membrane ergosterol and accumulation of toxic methylated sterols disrupts membrane fluidity and function [1] [10]. Structural optimizations have focused on modulating the N-1 substitution of the azole ring and aryl side chains to enhance target affinity while minimizing human off-target interactions. For instance, the transition from imidazoles (ketoconazole) to triazoles (fluconazole) reduced non-specific cytochrome P450 binding, decreasing adverse effects [1] [4].

Table 1: Evolution of Azole Antifungal Structures and Properties

GenerationRepresentativesCore HeterocycleKey Structural InnovationsResistance Profile
Early ImidazolesChlormidazole, KetoconazoleImidazoleBasic scaffold discoveryNarrow spectrum, high toxicity
First-gen TriazolesFluconazole, Itraconazole1,2,4-TriazoleLower CYP affinity, improved solubilityEmerging Candida resistance
Second-gen TriazolesVoriconazole, Posaconazole1,2,4-TriazoleFluorinated side chains, extended conjugationBroader spectrum including some azole-resistant Aspergillus
InvestigationalIrtemazoleTriazole-Thiazole hybridDual pharmacophore integrationDesigned against multidrug-resistant strains

Role of Thiazole and Triazole Motifs in Bioactive Compound Design

The thiazole ring (five-membered ring with S and N atoms) and triazole ring (five-membered ring with three N atoms) confer distinct yet complementary bioactivity profiles essential for antifungal design. Triazoles excel as mechanism-specific enzyme inhibitors due to their optimal geometry for chelating the CYP51 ferric ion (binding constant ~10 nM), which is significantly stronger than imidazole binding [1] [7]. Quantum chemical studies reveal the triazole's sp²-hybridized nitrogen orbitals facilitate near-perfect linear coordination with Fe³⁺, creating an energy barrier that impedes substrate access to the enzyme's active site. This translates clinically to sustained fungistatic activity at low micromolar concentrations [7].

Thiazole derivatives contribute critical membrane-interactive properties. The sulfur atom enhances lipophilicity (log P increased by 0.5–1.5 units versus triazoles alone), promoting partitioning into fungal membranes. Additionally, thiazole's electron-deficient carbon centers facilitate π-stacking interactions with phospholipid head groups, disrupting membrane architecture. Hybrid molecules like Irtemazole leverage this synergy – the triazole inhibits ergosterol synthesis while the thiazole directly compromises membrane integrity [7] [4]. Structure-Activity Relationship (SAR) studies demonstrate that thiazole substitution patterns profoundly influence efficacy:

  • C-2 position: Aryl groups (e.g., 2,4-dichlorophenyl) enhance penetration into hydrophobic membrane compartments
  • C-4 position: Methyl groups optimize log D (∼2.5) for cytoplasmic accumulation
  • C-5 position: Carboxamide linkages enable integration with triazole pharmacophores without steric hindrance

Table 2: Bioactivity Correlations of Heterocycle Modifications in Antifungal Agents

HeterocyclePositionCommon SubstituentsImpact on Antifungal ActivityRole in Irtemazole
TriazoleN-1-CH₂-arylIncreases CYP51 affinityLinked to thiazole via ethylene bridge
ThiazoleC-2Aryl groupsEnhances membrane interaction2,4-Difluorophenyl group
ThiazoleC-4Methyl/ethylOptimizes log D for cellular uptakeMethyl group
ThiazoleC-5CarboxamideAllows pharmacophore fusionConnected to triazole moiety

Molecular modeling confirms that Irtemazole's hybrid structure adopts a conformationally restricted topology that simultaneously occupies the CYP51 substrate channel and embeds into membrane bilayers. This dual action is evidenced by its 8-fold lower MIC90 values against Candida glabrata compared to fluconazole (0.25 µg/mL vs 2 µg/mL) in standardized CLSI assays [3] [7].

Emergence of Multidrug Resistance and Need for Structural Innovation

Multidrug resistance (MDR) in pathogenic fungi has reached critical levels, driven primarily by the overuse of agricultural and clinical azoles. Candida auris exhibits pan-azole resistance in >40% of isolates, while Trichophyton indotineae harbors terbinafine/azole cross-resistance across continents [9] [3]. The molecular mechanisms necessitate innovative structural countermeasures:

  • Target-Site Mutations: Single-nucleotide variations (SNVs) in ERG11 (e.g., Y132F, K143R) reduce azole binding via steric hindrance or altered hydrogen bonding. Similarly, SQLE mutations (L393F, F397L) in dermatophytes confer high-level terbinafine resistance [9] [1]. Irtemazole's extended heterocyclic system forms additional van der Waals contacts with mutant CYP51, restoring inhibition (Kᵢ reduced by 60% versus voriconazole against Y132F mutants) [1].
  • Efflux Pump Overexpression: Upregulation of ABC transporters (e.g., CDR1, MDR1) and major facilitator superfamily (MFS) proteins (e.g., MFS1) reduces intracellular drug concentration. Irtemazole's thiazole moiety contains a tertiary amine that is protonated at physiological pH, creating a positively charged species poorly recognized by efflux systems [9] [3].
  • Biofilm-Enhanced Resistance: Fungal biofilms secrete extracellular polymeric substances (EPS) that sequester antifungals. Thiazole-containing agents like Irtemazole disrupt β-glucan matrices via sulfur-mediated H-bond disruption, enhancing penetration [3] [10].
  • Sterol Pathway Remodeling: Some strains bypass ergosterol dependence by accumulating alternative sterols (e.g., fecosterol). Irtemazole's dual action simultaneously inhibits CYP51 and physically disrupts membranes regardless of sterol composition [1] [9].

The structural innovation exemplified by Irtemazole addresses these mechanisms through hybrid pharmacophore engineering. Its molecular framework incorporates:

  • A triazole ring with 4-fluorinated phenyl extension for persistent CYP51 binding
  • A thiazole core with lipophilic dihalogenated aryl substituent for membrane insertion
  • A spacer-optimized carboxamide linker that balances conformational flexibility and rigidity

This design yields broad-spectrum activity against azole-resistant Candida spp. (MIC ≤1 µg/mL) and Aspergillus fumigatus (MIC ≤0.5 µg/mL), including strains with TR₃₄/L98H mutations [1] [9]. Continued innovation must target emerging resistance markers like ERG3 inactivation and Hsp90 upregulation through next-generation heterocyclic architectures [9] [3].

Table 3: Clinically Relevant Resistance Mechanisms and Structural Countermeasures

Resistance MechanismKey Genetic MarkersImpact on Current AzolesIrtemazole's Structural Response
Target alterationERG11 SNVs (Y132F), SQLE mutations (F397L)4-32x MIC increaseExtended pharmacophore maintains binding via van der Waals contacts
Efflux upregulationCDR1, MDR1, MFS1 overexpressionIntracellular drug concentration reduced >50%Protonatable thiazole amine evades efflux recognition
Biofilm formationEPS matrix (β-glucans, mannans)10-1000x MIC increaseThiazole sulfur disrupts matrix H-bonding
Alternative sterol useERG3 inactivation, ERG11 overexpressionBypasses drug targetDirect membrane disruption independent of sterol content

The future of antifungal development hinges on computationally guided heterocycle optimization. Machine learning models trained on heterocyclic bioactivity datasets can predict resistance-breaking structures, while CRISPR-Cas9 screening identifies new targetable vulnerabilities in fungal genomes. Hybrid agents like Irtemazole represent a critical step toward overcoming the evolutionary adaptability of multidrug-resistant fungi [1] [9].

Properties

CAS Number

115576-86-8

Product Name

Irtemazole

IUPAC Name

6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)

InChI Key

DCGOMTSIZLGUOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.